
Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the annulation method, where a 3+2 cycloaddition reaction is used to form the pyrazole ring. For instance, the direct synthesis of substituted pyrazoles can be achieved through the reaction of (E)-ethyl 2-benzylidene-3-oxobutanoate with phenylhydrazine hydrochloride in acetic acid medium under reflux conditions, leading to compounds like ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate . Similarly, novel pyrazole derivatives can be synthesized from ethyl 1-(2-oxo-2-phenylethyl)-3-phenyl-1H-pyrazole-5-carboxylate derivatives, which are further characterized by spectroscopic methods .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using single crystal X-ray diffraction studies. The crystal structure can be stabilized by intermolecular interactions such as hydrogen bonds and π-π stacking interactions. For example, the crystal structure of a pyrazole derivative was found to be stabilized by C-H...O hydrogen bonds and π-π stacking interactions . The dihedral angles between the pyrazole and phenyl rings can vary, indicating the planarity or non-planarity of the compound, which can influence its reactivity and interaction with biological targets .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical transformations. For instance, the reaction of amines with ethyl (2E)-3-N,N-dimethylamino-2-(5-ethoxy-1-phenyl-1H-pyrazol-3-yl)propenoate can yield a range of substituted amino propenoates. These compounds can further react with different reagents to afford diverse structures such as pyridopyrimidinones, pyranopyrandiones, and chromenediones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be studied using various spectroscopic methods, including NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations such as DFT can be used to predict properties like HOMO/LUMO energies, molecular electrostatic potential, and Mulliken population analysis, which can be compared with experimental data to validate the theoretical models . The antibacterial activity of these compounds can be evaluated in vitro, and some derivatives have shown promising results against both Gram-positive and Gram-negative bacteria . Additionally, the hydrogen bonding patterns in the crystal structures can influence the physical properties and the stability of the compounds .
Wissenschaftliche Forschungsanwendungen
Hydrogen-bonded Chains and Molecular Structure
Researchers have examined molecules closely related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-", such as compounds with chloro, methyl, and methoxyphenyl substituents. These studies reveal how such molecules are linked into chains by hydrogen bonds, showcasing their potential in crystallography and material science for designing molecules with specific structural properties (Trilleras et al., 2005).
Synthesis and Reactivity
The synthesis and properties of various compounds bearing the propenone core have been explored, including their reactivity and potential as building blocks in organic synthesis. For instance, the synthesis of novel fluorescent chemosensors for metal ion detection, based on pyrazoline compounds, demonstrates the utility of these structures in creating sensitive and selective sensors for applications in environmental monitoring and bioimaging (Rangasamy & Vandana, 2018).
Antitumor Activity
Some glycoside derivatives of ferrocenyl-chalcones and ferrocenyl-pyrazolines, which share a structural motif with the propenone of interest, have been investigated for their in vitro antitumor activity. These studies highlight the potential of such compounds in medicinal chemistry, particularly in developing new therapies for cancer (Zsoldos-Mády et al., 2006).
Molecular Docking and Quantum Chemical Calculations
The molecular structure, spectroscopic data, and theoretical studies, including molecular docking and quantum chemical calculations, have been conducted on compounds structurally related to "Propenone, 3-(1-ethyl-1H-pyrazol-4-yl)-1-(2-hydroxyphenyl)-". These studies offer insights into the electronic structure and potential biological interactions of such compounds, suggesting applications in the development of pharmaceuticals and materials science (Viji et al., 2020).
Environmental and Biological Applications
Investigations into the degradation of bisphenol-A and related compounds, which share phenolic and propenone structural elements, highlight the environmental relevance of these studies. The research focuses on biodegradation processes and the environmental fate of synthetic organic compounds, underscoring the importance of understanding and mitigating the impact of chemical pollutants (Kang et al., 2007).
Eigenschaften
IUPAC Name |
(E)-3-(1-ethylpyrazol-4-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-2-16-10-11(9-15-16)7-8-14(18)12-5-3-4-6-13(12)17/h3-10,17H,2H2,1H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RITCXRYFGAKILJ-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

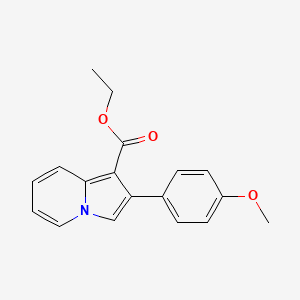
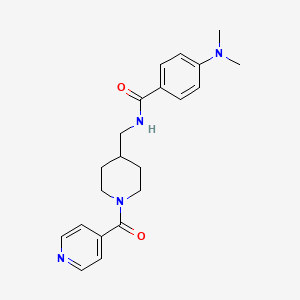
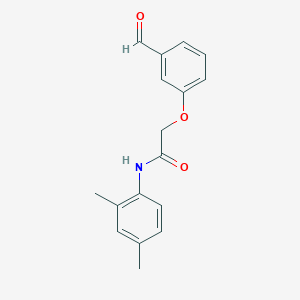
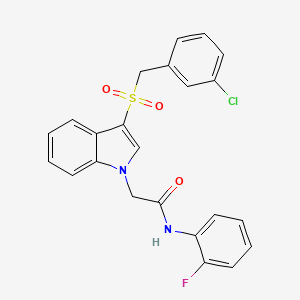
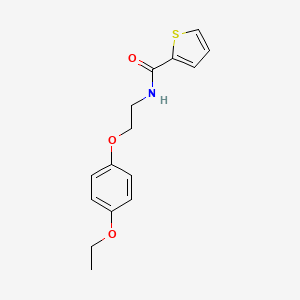
![Methyl (1S,3S,5S)-3-aminobicyclo[3.1.0]hexane-1-carboxylate;hydrochloride](/img/structure/B2541891.png)
![7-{[(2-Chlorobenzyl)oxy]methyl}-4-[(4-fluorophenyl)sulfonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B2541893.png)
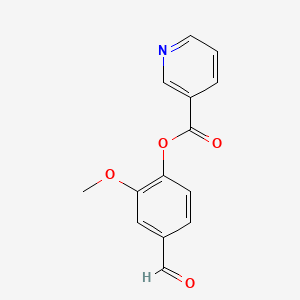
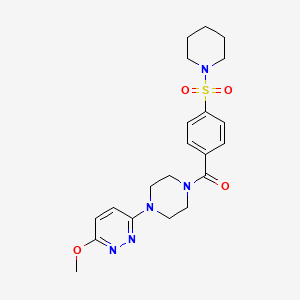
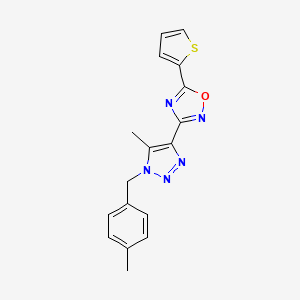
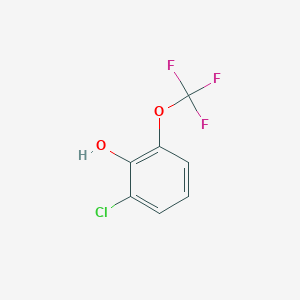
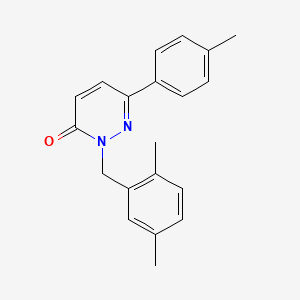

![5-(pyridin-3-yl)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2541907.png)